molecular formula C12H8Cl2FNO B13462701 2-Fluoro-4-(pyridin-3-yl)benzoylchloridehydrochloride

2-Fluoro-4-(pyridin-3-yl)benzoylchloridehydrochloride

Cat. No.: B13462701
M. Wt: 272.10 g/mol
InChI Key: MFDFVPNDCNCRRO-UHFFFAOYSA-N
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Description

2-fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride is a chemical compound that belongs to the class of fluorinated aromatic compounds It is characterized by the presence of a fluorine atom, a pyridine ring, and a benzoyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Selectfluor® as a fluorinating agent to introduce the fluorine atom into the pyridine ring . The reaction conditions often include the use of solvents such as acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination reactions using specialized equipment to handle the reagents and reaction conditions safely. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while coupling reactions would result in the formation of biaryl compounds.

Scientific Research Applications

2-fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The benzoyl chloride group can also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, further modulating its activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-(pyridin-3-yl)benzoyl chloride hydrochloride
  • 2-bromo-4-(pyridin-3-yl)benzoyl chloride hydrochloride
  • 2-iodo-4-(pyridin-3-yl)benzoyl chloride hydrochloride

Uniqueness

2-fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties compared to its chloro, bromo, and iodo analogs. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H8Cl2FNO

Molecular Weight

272.10 g/mol

IUPAC Name

2-fluoro-4-pyridin-3-ylbenzoyl chloride;hydrochloride

InChI

InChI=1S/C12H7ClFNO.ClH/c13-12(16)10-4-3-8(6-11(10)14)9-2-1-5-15-7-9;/h1-7H;1H

InChI Key

MFDFVPNDCNCRRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=C(C=C2)C(=O)Cl)F.Cl

Origin of Product

United States

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